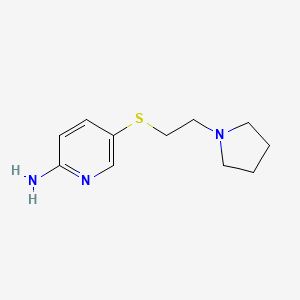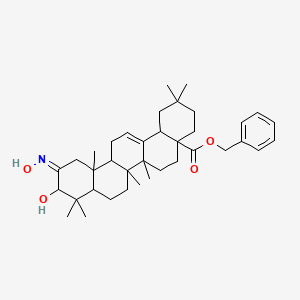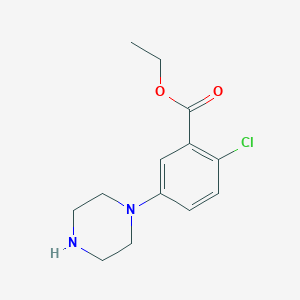acetic acid](/img/structure/B12276110.png)
[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-2-phenylacetic acid is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazoline core substituted with a chloro and phenyl group, and a sulfanyl-phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process can be summarized as follows:
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.
Substitution: The quinazolinone core is then chlorinated and phenylated to introduce the chloro and phenyl groups.
Sulfanylation: Finally, the sulfanyl-phenylacetic acid moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetonitrile
- 6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde
- Ethyl [(6-chloro-4-phenyl-2-quinazolinyl)sulfanyl]acetate
Uniqueness
Compared to similar compounds, 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]-2-phenylacetic acid is unique due to its specific substitution pattern and the presence of the sulfanyl-phenylacetic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H15ClN2O2S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C22H15ClN2O2S/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)25-22(24-18)28-20(21(26)27)15-9-5-2-6-10-15/h1-13,20H,(H,26,27) |
InChI Key |
QVDFIHKYOWALFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12276046.png)
![9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione](/img/structure/B12276050.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12276061.png)
![(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12276071.png)

![(3aS,5R,6R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12276082.png)
![4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276088.png)



![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B12276108.png)
![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)
